Cas no 1805584-99-9 (Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate)

Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate
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- インチ: 1S/C11H7BrF3NO2/c1-2-18-10(17)7-4-3-6(5-16)9(12)8(7)11(13,14)15/h3-4H,2H2,1H3
- InChIKey: LYJZMKDBCDMDHP-UHFFFAOYSA-N
- SMILES: BrC1=C(C#N)C=CC(C(=O)OCC)=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 363
- XLogP3: 3.4
- トポロジー分子極性表面積: 50.1
Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015017153-1g |
Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate |
1805584-99-9 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoateに関する追加情報
Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate: A Comprehensive Overview
Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate, with CAS No. 1805584-99-9, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate ester group, a trifluoromethyl substituent, and bromine and cyano groups at specific positions on the aromatic ring. The combination of these functional groups makes it a versatile molecule with potential applications in drug design, agrochemicals, and advanced materials.
The benzoate ester group in Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate plays a crucial role in its chemical reactivity and stability. The ester functionality is known for its ability to undergo various transformations, such as hydrolysis under basic or acidic conditions, making it a valuable intermediate in organic synthesis. Recent studies have highlighted the use of benzoate esters in the construction of bioactive molecules, where their reactivity can be fine-tuned to achieve desired pharmacokinetic properties.
The trifluoromethyl group attached to the aromatic ring introduces significant electron-withdrawing effects, which enhance the compound's stability and reactivity. This substituent is particularly useful in modulating the electronic properties of the molecule, making it an attractive candidate for applications in optoelectronic materials. For instance, researchers have explored the use of trifluoromethyl-substituted aromatic compounds in the development of organic light-emitting diodes (OLEDs), where their electronic properties contribute to improved device performance.
The presence of bromine and cyano groups further diversifies the functional properties of this compound. Bromine substitution on aromatic rings is often associated with increased reactivity towards electrophilic substitution reactions, while cyano groups introduce additional electron-withdrawing effects and serve as potential sites for further functionalization. Recent advancements in catalytic methods have enabled more efficient synthesis routes for such substituted aromatic compounds, facilitating their use in complex molecule assembly.
From a synthetic perspective, Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate can be prepared through a variety of methodologies, including Friedel-Crafts acylation and subsequent substitution reactions. However, modern approaches often leverage transition metal-catalyzed coupling reactions to achieve higher yields and better selectivity. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce bromine and cyano groups at specific positions on the aromatic ring.
In terms of applications, this compound has shown promise in several emerging areas. In drug discovery, its unique combination of functional groups makes it a potential lead compound for targeting specific biological pathways. Recent studies have demonstrated its ability to inhibit certain enzymes involved in neurodegenerative diseases, suggesting its potential as a therapeutic agent.
Moreover, Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate has been investigated for its role in agrochemicals, particularly as a precursor for herbicides and fungicides. Its stability under environmental conditions and ability to interact with biological targets make it an appealing candidate for agricultural applications.
Looking ahead, ongoing research is focused on enhancing the scalability of its synthesis while exploring novel functionalization strategies to expand its application scope. The integration of computational chemistry tools has also enabled researchers to predict optimal reaction conditions and molecular properties, further accelerating its development into practical uses.
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